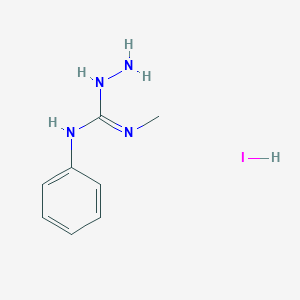

1-Amino-2-methyl-3-phenylguanidine hydroiodide

Description

1-Amino-2-methyl-3-phenylguanidine hydroiodide is a substituted guanidine derivative characterized by a phenyl group, methyl group, and amino substituents on the guanidine core, with a hydroiodide counterion. Guanidines are nitrogen-rich compounds with diverse applications in pharmaceuticals, explosives, and chemical synthesis. The hydroiodide salt form enhances solubility in polar solvents, which may be advantageous in biological or catalytic systems.

Propriétés

IUPAC Name |

1-amino-2-methyl-3-phenylguanidine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.HI/c1-10-8(12-9)11-7-5-3-2-4-6-7;/h2-6H,9H2,1H3,(H2,10,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIWALOPROHDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NC1=CC=CC=C1)NN.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Des Réactions Chimiques

1-Amino-2-methyl-3-phenylguanidine hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Applications De Recherche Scientifique

1-Amino-2-methyl-3-phenylguanidine hydroiodide has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Amino-2-methyl-3-phenylguanidine hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Guanidine Derivatives

Aminoguanidine Salts (Hydrochloride and Nitrate)

Aminoguanidine hydrochloride (CAS 1937-19-5) and aminoguanidine nitrate (CAS 10308-82-4) are well-studied analogs. Key differences include:

- Counterion Effects : The hydroiodide salt offers distinct solubility and stability compared to chloride or nitrate salts. Iodide’s larger ionic radius may reduce lattice energy, improving solubility in organic-aqueous mixtures, whereas nitrate’s oxidizing nature limits its use in explosive formulations .

- Applications: Aminoguanidine hydrochloride is widely used as a protein denaturant and nitric oxide synthase inhibitor, whereas nitrate derivatives are avoided in propellants due to instability.

Alkylaminoguanidines

1-Methyl-3-aminoguanidine and 1-ethyl-3-aminoguanidine () share structural similarities but lack the phenyl group. Comparisons include:

- For example, 1-methyl-3-aminoguanidine nitrates exhibit higher detonation velocities due to lower molecular weight and higher N/O ratios .

- Synthetic Complexity : Phenyl substituents introduce steric hindrance, likely lowering synthetic yields. For instance, guanidine derivatives with simple alkyl groups (e.g., methyl, ethyl) achieve yields up to 93% (, Table 1), whereas bulkier analogs may require optimized protocols .

Nitrated Derivatives

Nitrated alkylaminoguanidines, such as 1-methyl-2-amino-3-nitroguanidine, demonstrate enhanced explosive performance. Key contrasts:

- Energetic Properties: Nitration increases density and oxygen balance, critical for explosives. The phenyl group in 1-amino-2-methyl-3-phenylguanidine hydroiodide may hinder nitration efficiency or introduce instability due to aromatic ring interactions .

- Thermal Stability: Nitrated derivatives of simpler alkylaminoguanidines (e.g., 1-methyl-1-amino-3-nitroguanidine) show moderate thermal stability (decomposition >150°C), whereas phenyl-containing analogs may degrade at lower temperatures due to resonance effects .

Comparison with Other Hydroiodide Salts

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide (CAS 1049779-48-7) shares the hydroiodide counterion but features a benzyl-indole-thiocarbamate scaffold. Differences include:

- Synthetic Yield : Imidothiocarbamates often require multi-step syntheses with yields <50%, comparable to low-yield guanidine derivatives (e.g., 4a: 35% in ) .

Activité Biologique

1-Amino-2-methyl-3-phenylguanidine hydroiodide is a small molecule with the molecular formula CHIN and a molecular weight of approximately 292.12 g/mol. This compound has garnered attention due to its potential biological activities and applications in various scientific fields, particularly in biochemistry and pharmacology.

The biological activity of 1-Amino-2-methyl-3-phenylguanidine hydroiodide is primarily attributed to its ability to interact with specific enzymes and receptors. It can modulate enzymatic activity through binding, which may lead to inhibition or activation of various biochemical pathways. The exact molecular targets can vary depending on the context in which the compound is used, but it has been noted for its role in enzyme inhibition studies and protein interactions.

Applications in Research

1-Amino-2-methyl-3-phenylguanidine hydroiodide has been utilized in several research applications:

- Biochemical Assays : It serves as a tool for studying enzyme kinetics and inhibition mechanisms.

- Organic Synthesis : The compound acts as a building block for synthesizing more complex molecules in organic chemistry.

- Pharmacological Studies : It has potential implications in drug development, particularly for conditions where modulation of specific biological pathways is required.

Case Studies and Research Findings

Research has demonstrated the utility of this compound in enhancing the absorption of similar guanidine-containing molecules. For instance, studies involving prodrug strategies have shown that modifications to guanidino compounds can significantly improve their intestinal permeability and bioavailability. In particular, analogs such as Val-3-HPG exhibited enhanced uptake in cellular models, suggesting that structural modifications can lead to improved pharmacokinetic profiles .

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

When compared with other guanidine derivatives, such as 1-Amino-2-methyl-3-phenylguanidine hydrochloride and sulfate, the hydroiodide form exhibits distinct solubility and reactivity characteristics. These differences can influence its biological activity and suitability for specific applications.

Table 2: Comparison of Guanidine Derivatives

| Compound | Solubility | Reactivity | Biological Activity |

|---|---|---|---|

| 1-Amino-2-methyl-3-phenylguanidine Hydroiodide | High | Moderate | Enzyme modulation |

| 1-Amino-2-methyl-3-phenylguanidine Hydrochloride | Moderate | High | Enzyme inhibition |

| 1-Amino-2-methyl-3-phenylguanidine Sulfate | Low | Low | Limited |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.